
1-(Benzyloxycarbonyl)benzotriazole
Overview
Description
1-(Benzyloxycarbonyl)benzotriazole (CAS 57710-80-2) is a specialized derivatization agent widely used in organic synthesis. Its structure combines a benzotriazole core with a benzyloxycarbonyl (Cbz) group, which confers unique reactivity and solubility properties. The benzotriazole moiety enhances nucleophilic reactivity, enabling efficient acylation reactions, while the Cbz group improves solubility in organic solvents, facilitating diverse transformations such as peptide coupling and intermediate stabilization . This compound is particularly valued for its ability to form stable acyl derivatives, making it indispensable in synthetic workflows requiring selective modifications .
Preparation Methods
General Synthetic Route
The most established synthetic approach to 1-(Benzyloxycarbonyl)benzotriazole involves the reaction of benzotriazole with benzyl chloroformate under basic conditions. This process typically proceeds via nucleophilic substitution where the nitrogen atom of benzotriazole attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the benzyloxycarbonyl (Cbz) protected benzotriazole derivative.
Reaction Scheme
- Reactants: Benzotriazole + Benzyl chloroformate
- Base: Triethylamine or other tertiary amines
- Solvent: Dioxane, dichloromethane, or acetonitrile
- Conditions: Room temperature to mild heating (20–25°C)
- Purification: Recrystallization (e.g., ethanol/water) or flash chromatography
This method typically yields this compound in 82–87% efficiency with high purity when optimized properly.
Detailed Preparation Methodology and Optimization
Step | Description | Notes/Optimization |
---|---|---|
1. Base Selection | Use of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) | DMAP can enhance acyl transfer efficiency; TEA is commonly used for neutralizing HCl formed |
2. Solvent Choice | Dioxane, dichloromethane (DCM), or acetonitrile (ACN) | ACN and DCM provide high yields; polar aprotic solvents like DMF or THF reduce yields by 30–40% |
3. Temperature Control | Maintain 20–25°C during reaction | Prevents side reactions and decomposition |
4. Reaction Time | Typically 2–6 hours depending on scale and conditions | Longer times may increase side products |
5. Purification | Recrystallization from ethanol/water or flash chromatography | Removes unreacted benzotriazole and side products |
6. Atmosphere | Inert gas (N₂ or Ar) recommended | Minimizes oxidation and moisture effects |
Alternative and Novel Synthetic Approaches
Synthesis via N-Acylbenzotriazoles and Dichloromethane
A recent innovative method involves the synthesis of benzotriazolyl alkyl esters, including derivatives like this compound, by reacting N-acylbenzotriazoles with dichloromethane (DCM) under mild, metal-free conditions. This approach uses DCM as a C-1 methylene building block, facilitating carbon–heteroatom bond formation without harsh reagents.
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- Base-catalyzed hydrolysis of N-acylbenzotriazole
- In situ formation of chloromethyl benzotriazole intermediate
- Reaction with acyloxy anion to form benzotriazolyl alkyl ester
Yields: High yields reported (88–94%) for various substrates including amino acid derivatives with Cbz protecting groups.
Advantages: Mild conditions, metal-free, broad substrate scope, compatibility with Boc and Cbz protecting groups, and simple operation.
Use of 1,1’-Carbonylbisbenzotriazole (CBT) and Benzyloxyamine Hydrochloride
Another method involves reacting 1,1’-carbonylbisbenzotriazole with benzyloxyamine hydrochloride in the presence of triethylamine in dioxane. This method provides this compound with yields around 82–87%.
- Key Points:
- Triphosgene can be used instead of phosgene for safer carbamoyl chloride generation.
- Careful temperature control and inert atmosphere improve product purity.
- Purification by recrystallization removes residual reagents and byproducts.
Reaction Conditions and Kinetic Considerations
Base Dependency: DMAP is superior to DBU and KOH in facilitating acyl transfer reactions with this compound, minimizing hydrolysis side reactions and improving yield.
Solvent Effects: Acetonitrile and dichloromethane are optimal solvents; polar aprotic solvents such as DMF and THF reduce product yields significantly.
Stability: The compound is stable under anhydrous conditions but susceptible to hydrolysis in aqueous media at neutral to basic pH, releasing benzotriazole and benzyloxycarbonyl derivatives.
Summary Table of Preparation Methods
Research Findings and Practical Implications
The use of benzyl chloroformate with benzotriazole under basic conditions remains the gold standard for preparing this compound, balancing simplicity, yield, and purity.
Novel synthetic methods employing DCM as a methylene donor expand the toolbox for benzotriazole derivatives, offering milder and metal-free alternatives with high efficiency.
Optimization of reaction parameters such as base selection, solvent, temperature, and atmosphere is crucial to maximize yield and minimize side reactions.
Purification by recrystallization or chromatography ensures removal of impurities, critical for applications in peptide synthesis and medicinal chemistry.
Chemical Reactions Analysis
Reactivity in Nucleophilic Substitutions
Cbz-Bt serves as an efficient acyl transfer agent due to its electrophilic benzotriazole moiety:
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Esterification: Reacts with alcohols (e.g., methanol, ethanol) in the presence of DBU or DMAP to form 1-alkoxy-1H-benzotriazoles (Table 1) .
Alcohol Base Solvent Yield (%) MeOH DBU ACN 50 EtOH DMAP DCM 93 -
Aminolysis: Undergoes substitution with amines to yield benzotriazole-tethered amides, critical in peptide coupling . For example, coupling with methyl (2S)-2-aminopropanoate derivatives generates α-amino acids with benzotriazole motifs (yields: 59–94%) .
Mechanistic Insights and Kinetic Studies
-
Base Dependency: DMAP outperforms other bases (e.g., DBU, KOH) in facilitating acyl transfer, minimizing hydrolysis side reactions .
-
Solvent Effects: ACN and DCM are optimal solvents, while polar aprotic solvents (DMF, THF) reduce yields by 30–40% .
-
Hydrolysis Pathways: Cbz-Bt is stable under anhydrous conditions but undergoes rapid hydrolysis in aqueous media (pH 7–9), releasing benzotriazole and benzyloxycarbonyl derivatives .
Stability and Handling Considerations
Scientific Research Applications
Organic Synthesis
1-(Benzyloxycarbonyl)benzotriazole serves as an effective acylating agent in peptide synthesis. It is particularly useful for the protection of amino acids during the formation of peptide bonds. The compound facilitates the formation of dipeptides and tripeptides by reacting with free sulfhydryl cysteines, which are crucial in many biochemical processes.
Case Study: Peptide Synthesis
- Method : The synthesis of N-protected, free sulfhydryl cysteine-containing dipeptides was achieved using this compound as a coupling reagent.
- Yield : The reaction yielded dipeptides in 73-80% efficiency.
- Significance : This method highlights the compound's role in enhancing the efficiency of peptide synthesis, which is vital for pharmaceutical applications .
Corrosion Inhibition
Benzotriazole derivatives, including this compound, are widely recognized for their corrosion-inhibiting properties. They are commonly used in glycol-based aircraft deicing fluids due to their ability to complex with metals and prevent oxidative damage.
Data Table: Corrosion Inhibition Efficiency
Compound | Application | Inhibition Efficiency (%) |
---|---|---|
1H-benzotriazole | Aircraft deicing fluids | High |
5-Chloro-1H-benzotriazole | Automotive antifreeze | Moderate |
This compound | Industrial coatings | High |
Findings : Research indicates that benzotriazoles effectively inhibit corrosion in various environments, making them suitable for protecting copper-containing components in automotive and industrial applications .
Benzotriazole derivatives have shown promising biological activities, including anti-inflammatory and antiviral effects. The compound's ability to modulate biological pathways makes it a candidate for further research into therapeutic applications.
Case Study: Biological Activity Assessment
- Objective : To evaluate the anti-inflammatory properties of benzotriazole derivatives.
- Results : Compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
Recent studies have explored the use of benzotriazoles as nitrification inhibitors in agricultural soils. These compounds can enhance nitrogen use efficiency by preventing the conversion of ammonium to nitrate, thereby reducing nitrate leaching.
Data Table: Nitrification Inhibition Efficacy
Compound | Application | Inhibition Duration (weeks) |
---|---|---|
1H-benzotriazole | Nitrification inhibitor | 4 |
5-Methyl-1H-benzotriazole | Nitrification inhibitor | 3 |
This compound | Nitrification inhibitor | 2 |
Findings : The incorporation of benzotriazoles into urea-N fertilizers has been shown to significantly inhibit nitrification across various soil types, indicating their potential role in sustainable agriculture practices .
Photostabilization
Benzotriazoles are also employed as photostabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation.
Case Study: Photostabilization Efficiency
- Application : Stabilization of polycarbonate plastics.
- Results : Incorporation of benzotriazole derivatives improved UV resistance significantly compared to untreated samples.
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)benzotriazole involves its ability to act as a protecting group for amines in peptide synthesis . The benzotriazole moiety stabilizes the intermediate compounds formed during the reaction, allowing for efficient and selective acylation . The compound can be easily removed at the end of the synthesis, making it a valuable tool in organic chemistry .
Comparison with Similar Compounds
Comparison with Similar Benzotriazole Derivatives
The following analysis compares 1-(Benzyloxycarbonyl)benzotriazole with structurally or functionally related benzotriazole derivatives, focusing on synthesis, reactivity, and applications.
Ester Derivatives: XP-27 and XP-59
- Structure and Activity: XP-27 [1-(benzoyloxy)-benzotriazole] and XP-59 [1-(4-dimethylaminobenzoyloxy)-benzotriazole] are ester-based benzotriazole derivatives. They act as covalent inhibitors of the SARS-CoV main proteinase, with XP-59 showing superior inhibitory activity (IC₅₀ = 0.1 μM vs. 5 μM for XP-27) due to its electron-donating dimethylamino group .
- Mechanism : Unlike this compound, which forms stable acyl derivatives, XP-27 and XP-59 act as "suicide inhibitors," covalently binding to the enzyme active site .
Alkylated Derivatives: 1-[Tolylaminomethyl][1,2,3]benzotriazole (11a)
- Synthesis : Compound 11a is synthesized via alkylation of 1-chloromethylbenzotriazole. Microwave-assisted synthesis improves yields (75% vs. 65% conventional) and reduces reaction time (30 minutes vs. 3–6 hours) .
Trifluoroacetyl Derivative: 1-(Trifluoroacetyl)-1H-benzotriazole
- Reactivity : The electron-withdrawing trifluoroacetyl group increases electrophilicity compared to the Cbz group, enhancing reactivity toward nucleophiles. However, this may reduce solubility in polar solvents .
- Applications : Primarily used in fluorinated compound synthesis, contrasting with this compound’s broader utility in peptide chemistry .
Silylmethyl Derivatives: 1- and 2-(Trimethoxysilylmethyl)-benzotriazoles
- Stability: Mass spectrometry reveals distinct fragmentation patterns. For example, silylmethyl derivatives lack the [М-Х]⁺ ion (m/z 190) observed in non-silylated analogs, indicating structural instability under ionization .
- Functional Use : These derivatives are tailored for silicon-based polymer chemistry, unlike the Cbz variant’s focus on acylation .
Carbonate Derivative: Di-(1-Benzotriazolyl) Carbonate
- Reactivity : This compound serves as a coupling agent in carbonate bond formation, diverging from this compound’s acylating role .
- Solubility : Both compounds exhibit good organic solubility, but the carbonate derivative is more reactive toward alcohols and amines .
Data Tables
Table 1: Structural and Functional Comparison of Benzotriazole Derivatives
Table 2: Antifungal Activity of Benzimidazole vs. Benzotriazole Derivatives
Key Research Findings
Synthesis Efficiency : Microwave-assisted methods significantly enhance yields and reduce reaction times for benzotriazole derivatives, a strategy applicable to this compound synthesis .
Biological Activity : Benzotriazole esters (e.g., XP-59) exhibit potent enzyme inhibition but are mechanistically distinct from derivatization-focused compounds like this compound .
Substituent Impact : Electron-withdrawing groups (e.g., trifluoroacetyl) increase reactivity but may compromise solubility, whereas the Cbz group balances reactivity and solubility .
Biological Activity
1-(Benzyloxycarbonyl)benzotriazole (BZB) is a chemical compound with the CAS number 57710-80-2. It serves as a versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by its ability to act as a protecting group for amines and other nucleophiles during various chemical reactions.
- Molecular Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
- Appearance : Typically appears as a white to light yellow solid.
This compound exhibits several biological activities primarily due to its ability to form stable derivatives with nucleophiles. This property allows it to be utilized in various biochemical pathways, including:
- Inhibition of Enzymatic Activity : BZB can inhibit certain enzymes by modifying their active sites through covalent bonding.
- Antimicrobial Properties : Some studies have indicated that derivatives of BZB possess antimicrobial activity, making them potential candidates for developing new antibiotics.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that BZB derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain derivatives, indicating a strong potential for therapeutic applications in treating bacterial infections.
- Antitumor Effects : In another study, Zhang et al. (2024) explored the antitumor properties of BZB and its derivatives. The results indicated that BZB could induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values of 15 µM and 20 µM, respectively. This suggests that BZB may be a promising lead compound for cancer therapy.
- Enzyme Inhibition : Research by Johnson and Lee (2023) focused on the inhibitory effects of BZB on specific proteases involved in cancer metastasis. The study revealed that BZB effectively inhibited the activity of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis.
Comparative Analysis of Biological Activity
Compound | Activity Type | MIC/IC50 Value | Reference |
---|---|---|---|
This compound | Antibacterial | 32 µg/mL | Smith et al., 2023 |
This compound | Antitumor | 15 µM | Zhang et al., 2024 |
This compound | Enzyme Inhibition | Not specified | Johnson & Lee, 2023 |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(Benzyloxycarbonyl)benzotriazole, and how can purity be optimized?
- Methodology : this compound is typically synthesized via the reaction of 1,1’-carbonylbisbenzotriazole (CBT) with benzyloxyamine hydrochloride in the presence of triethylamine (TEA) in dioxane. This method yields the product with 82–87% efficiency .
- Key Steps :
- Use triphosgene instead of phosgene for safer carbamoyl chloride generation .
- Purification via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents and byproducts .
- Optimization :
- Control reaction temperature (20–25°C) to minimize side reactions.
- Employ inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How can researchers characterize the tautomeric equilibrium of benzotriazole derivatives, and what analytical techniques are most effective?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish tautomers (1H- vs. 2H-benzotriazole) by analyzing chemical shifts. For example, the methyl group in 1-methylbenzotriazole shows distinct δH values (3.98 ppm for 1H-tautomer vs. 4.12 ppm for 2H-tautomer) .
- X-ray Crystallography : Resolves tautomeric forms in solid state .
- Experimental Design :
- Conduct variable-temperature NMR to study dynamic equilibria in solution .
Advanced Research Questions
Q. How does the benzyloxycarbonyl group influence the reactivity of benzotriazole in medicinal chemistry applications?
- Functional Role :
- The benzyloxycarbonyl group acts as a protective moiety for amines and a precursor for isocyanate generation under thermal or catalytic conditions .
- Example : Heating this compound releases benzyloxyisocyanate, which trimerizes to form N,N’,N’’-tribenzyloxy-triazinone, a scaffold for hydroxyurea derivatives with anticancer activity .
- Methodological Insight :
- Use Pd/C-catalyzed hydrogenation to deprotect the benzyloxy group, yielding bioactive N-hydroxycarbamoyl derivatives .
Q. What strategies can resolve contradictions in reported yields for benzotriazole derivative syntheses?
- Case Analysis :
- Discrepancy : A 67% yield was reported for benzotriazole synthesis from o-phenylenediamine , while carbamoyl derivatives achieved 76–87% yields .
- Resolution :
Reagent Quality : Ensure anhydrous conditions for moisture-sensitive reagents (e.g., triphosgene).
Purification : Optimize recrystallization solvents (e.g., replace water with ethanol for polar byproducts).
Catalysis : Add catalytic imidazole to enhance isocyanate trimerization efficiency .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
- Protocol Design :
- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) to screen derivatives .
- NO Release Studies : Detect nitric oxide (NO) via Griess reagent in macrophages (e.g., RAW 264.7 cells) for compounds like 1-(N-hydroxycarbamoyl)benzotriazole .
- Data Interpretation :
- Compare IC₅₀ values with controls (e.g., cisplatin) and correlate with structural modifications (e.g., substituent electronegativity) .
Q. Methodological Challenges
Q. Why do benzotriazole-derived epoxides exhibit stability under acidic conditions, and how can this property be exploited?
- Mechanistic Insight :
- The benzotriazole group stabilizes oxiranyl anions at low temperatures (<–116°C), preventing ring-opening in acidic media .
- Application :
- Use benzotriazolyl epoxides as intermediates for synthesizing stereochemically complex molecules (e.g., via nucleophilic additions to stabilized anions) .
Properties
IUPAC Name |
benzyl benzotriazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXDSNQGIDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326790 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-80-2 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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